Erythromycylamine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C37H70N2O12 |
|---|---|
Molecular Weight |
738.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3 |
InChI Key |
XCLJRCAJSCMIND-ZQBLTWQQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]2(C)O)C)N)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
Canonical SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Erythromycylamine-d3: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the chemical properties, structure, and analytical applications of Erythromycylamine-d3. This isotopically labeled compound serves as a crucial internal standard in pharmacokinetic and bioequivalence studies of the macrolide antibiotic Dirithromycin.
Chemical Properties and Structure
This compound is the deuterated form of Erythromycylamine, the primary active metabolite of the prodrug Dirithromycin.[1] The incorporation of three deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C37H67D3N2O12 | [2] |
| Molecular Weight | 737.98 g/mol | [2] |
| Appearance | White to Off-White Solid | [2] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [2] |
| Synonyms | (9S)-9-Amino-9-deoxoerythromycin-d3, (9S)-9-Deoxy-9-aminoerythromycin A-d3, (9S)-Erythromycylamine A-d3, 9(S)-Erythromycylamine-d3 | [2] |
| CAS Number | Not explicitly available for the deuterated form. The CAS number for the unlabeled compound is 26116-56-3. | [2] |
| Solubility | Data for the deuterated form is not readily available. The parent compound, Erythromycin, is freely soluble in alcohols, acetone, and chloroform, and has a water solubility of approximately 2 mg/mL. | [3][4] |
| Melting Point | Not reported. The melting point of the parent compound, Erythromycin, is 135-140°C, and it resolidifies with a second melting point of 190-193°C. | [3] |
Chemical Structure:
This compound is a macrolide antibiotic characterized by a 14-membered lactone ring. It is structurally similar to Erythromycin A, with the key difference being the substitution of the C9 ketone group with an amine group. The "-d3" designation indicates the presence of three deuterium atoms, typically on a methyl group, to increase its mass for use as an internal standard in mass spectrometry.
Metabolic Pathway of the Parent Compound, Dirithromycin
Erythromycylamine is the active metabolite of the prodrug Dirithromycin. Dirithromycin is administered orally and undergoes non-enzymatic hydrolysis in the alkaline environment of the intestine to form Erythromycylamine.[1] This conversion is essential for its antibacterial activity.
Caption: Metabolic conversion of Dirithromycin to Erythromycylamine.
Experimental Protocols
This compound is primarily used as an internal standard in the quantitative analysis of Erythromycylamine in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol based on published methods.[5]
Objective: To quantify the concentration of Erythromycylamine in human plasma using LC-MS/MS with this compound as an internal standard.
Materials:
-
Human plasma samples
-
Erythromycylamine analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate, analytical grade
-
Formic acid, analytical grade
-
Water, deionized
-
Solid-phase extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridges with methanol followed by water.
-
Add a known amount of this compound internal standard solution to each plasma sample, calibrator, and quality control sample.
-
Load the samples onto the SPE cartridges.
-
Wash the cartridges with a low-organic solvent mixture to remove interferences.
-
Elute the analyte and internal standard with a high-organic solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 or phenyl-hexyl column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate with 0.1% formic acid).[5]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Erythromycylamine and this compound. For example, a potential transition for unlabeled erythromycylamine is m/z 368.5 > 83.2.[5] The transition for this compound would be shifted by the mass of the deuterium atoms.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of Erythromycylamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: General workflow for the quantification of Erythromycylamine.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Erythromycylamine in biological samples. Its stable isotopic labeling ensures reliable results in pharmacokinetic and bioequivalence studies of Dirithromycin. The methodologies outlined in this guide provide a framework for researchers to develop and validate robust analytical methods for this important macrolide antibiotic.
References
- 1. What is the mechanism of Dirithromycin? [synapse.patsnap.com]
- 2. Pharmacokinetics of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin [drugfuture.com]
- 4. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Erythromycylamine-d3
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Erythromycylamine-d3, a deuterated isotopologue of Erythromycylamine. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the preparation and analysis of stable isotope-labeled compounds for use in metabolic studies, as internal standards for quantitative bioanalysis, and in mechanistic investigations.
Introduction
Erythromycylamine is a semi-synthetic macrolide antibiotic derived from Erythromycin A. It serves as a key intermediate in the synthesis of other macrolide antibiotics, such as Dirithromycin.[1] Erythromycylamine itself exhibits antibacterial activity by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2][3][4] The introduction of deuterium atoms into the Erythromycylamine structure to create this compound provides a valuable tool for various research applications. The heavy isotopes act as a stable label, allowing for the differentiation and quantification of the compound and its metabolites in complex biological matrices by mass spectrometry.
This guide details a feasible synthetic route to this compound, outlines comprehensive characterization methodologies, and presents expected analytical data.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the readily available macrolide antibiotic, Erythromycin A. The key transformation is a reductive amination, where the C9 ketone of Erythromycin A is converted to an amine, with the deuterium atoms introduced via a deuterated reducing agent.
Proposed Synthetic Pathway
The proposed synthesis involves the oximation of Erythromycin A to form Erythromycin A oxime, followed by reduction of the oxime to the primary amine using a deuterium source.
Caption: Proposed synthetic pathway for this compound from Erythromycin A.
Experimental Protocols
Step 1: Synthesis of Erythromycin A Oxime
-
Dissolution: Dissolve Erythromycin A (1.0 eq) in a suitable solvent such as ethanol or isopropanol.[5]
-
Addition of Reagents: Add hydroxylamine hydrochloride (a slight excess, e.g., 1.2 eq) and a base such as pyridine or acetic acid to the solution.[5]
-
Reaction: Stir the mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Erythromycin A oxime. The product can be further purified by column chromatography on silica gel if necessary.[6]
Step 2: Synthesis of this compound via Reductive Amination
-
Dissolution: Dissolve Erythromycin A oxime (1.0 eq) in a suitable solvent such as methanol-d4 or ethanol.
-
Reduction with Deuterated Reagent:
-
Method A (Catalytic Deuteration): Subject the solution to an atmosphere of deuterium gas (D₂) in the presence of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
-
Method B (Deuterated Hydride Reduction): Cool the solution in an ice bath and add a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), portion-wise.
-
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
For Method A: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
For Method B: Quench the reaction by the slow addition of water or D₂O. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude this compound by column chromatography on silica gel using a gradient of chloroform and methanol.[6]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and extent of deuterium incorporation in the final product. The following analytical techniques are recommended.
Characterization Workflow
Caption: Workflow for the characterization of synthesized this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for this compound. These values are predicted based on the structure and available data for the unlabeled analogue.
| Parameter | Expected Value | Method |
| Molecular Formula | C₃₇H₆₇D₃N₂O₁₂ | - |
| Molecular Weight | 737.98 g/mol | - |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | >95% | HPLC/UPLC |
| Deuterium Incorporation | >98% | Mass Spectrometry |
| High-Resolution Mass | [M+H]⁺ = 739.54 (calc.) | HRMS (ESI+) |
| ¹H NMR | Absence of signal for N-CH₃ | ¹H NMR |
| ¹³C NMR | Consistent with proposed structure | ¹³C NMR |
Detailed Methodologies for Characterization
High-Performance Liquid Chromatography (HPLC/UPLC)
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 6.4).[7]
-
Flow Rate: 0.2 mL/min.[7]
-
Detection: UV at 215 nm or Mass Spectrometry (MS).
-
Purpose: To assess the purity of the synthesized compound.
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis: High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition. Tandem Mass Spectrometry (MS/MS) to study fragmentation patterns and confirm the location of the deuterium label.
-
Expected [M+H]⁺: m/z 739.54.
-
Purpose: To confirm the molecular weight, determine the degree of deuterium incorporation, and elucidate the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments:
-
¹H NMR: To confirm the overall structure and observe the disappearance of the N-methyl proton signals.
-
¹³C NMR: To confirm the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals.
-
-
Purpose: To provide detailed structural confirmation and verify the position of the deuterium labels.
Biological Context and Mechanism of Action
Erythromycin and its derivatives, including Erythromycylamine, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][3][4] They bind to the 23S rRNA component of the 50S ribosomal subunit, blocking the exit tunnel through which nascent polypeptide chains emerge.[8][9][10] This action is bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than killing them outright.[3]
Caption: Mechanism of action of this compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations and offers a practical approach for obtaining this valuable labeled compound. The detailed characterization methodologies will ensure the quality and integrity of the synthesized material, making it suitable for a wide range of applications in drug metabolism, pharmacokinetic studies, and as an internal standard in bioanalytical assays. The provided diagrams offer a clear visual representation of the synthetic workflow and the biological mechanism of action, aiding in the understanding of this important molecule.
References
- 1. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]
- 6. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of erythromycylamine in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Erythromycylamine-d3 versus non-deuterated Erythromycylamine for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of Erythromycylamine-d3 and its non-deuterated counterpart, Erythromycylamine. Erythromycylamine is a biologically active metabolite of the macrolide antibiotic dirithromycin.[1] The strategic incorporation of deuterium in drug molecules, a process known as deuteration, has gained significant traction in pharmaceutical research for its potential to modulate pharmacokinetic and metabolic profiles.[2][3] This guide will delve into the physicochemical properties, synthesis considerations, and, most notably, the prevalent application of this compound as an internal standard in bioanalytical assays. Detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are provided, alongside a discussion of the theoretical implications of deuteration on the pharmacokinetics and pharmacodynamics of Erythromycylamine.
Introduction: The Role of Deuteration in Drug Development
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the most common hydrogen isotope). This seemingly subtle difference can have profound effects on the chemical and biological properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for its cleavage. This phenomenon, known as the kinetic isotope effect, can significantly alter the rate of metabolic reactions catalyzed by enzymes such as the cytochrome P450 system.[3][4]
The primary goals of deuteration in drug development include:
-
Improved Metabolic Stability: By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of drug metabolism can be slowed, potentially leading to a longer half-life, reduced dosing frequency, and lower overall drug exposure.[5]
-
Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful reactive metabolites and improving the safety profile of a drug.
-
Enhanced Therapeutic Profile: By optimizing the pharmacokinetic properties, deuteration can lead to a more favorable therapeutic window and improved patient compliance.
While the potential therapeutic benefits of deuterated compounds are significant, they are also invaluable tools in analytical chemistry. Their mass difference from the non-deuterated parent molecule makes them ideal internal standards for quantitative analysis by mass spectrometry, as they co-elute chromatographically but are easily distinguishable by their mass-to-charge ratio (m/z).
Physicochemical Properties: A Comparative Analysis
A fundamental understanding of the physicochemical properties of both Erythromycylamine and its deuterated analog is crucial for their application in research and development. The following table summarizes the key properties of both compounds.
| Property | Erythromycylamine | This compound |
| Chemical Name | (9S)-9-Amino-9-deoxoerythromycin | (9S)-9-Amino-9-deoxoerythromycin-d3 |
| Synonyms | (9S)-Erythromycylamine A, LY 024410, BRL 42852ER | (9S)-Erythromycylamine A-d3, LY 024410-d3, BRL 42852ER-d3 |
| Molecular Formula | C37H70N2O12 | C37H67D3N2O12 |
| Molecular Weight | 734.96 g/mol [6] | 737.98 g/mol [6] |
| Appearance | White to Off-White Solid | White to Off-White Solid[6] |
| Melting Point | 144-146 °C | Not available |
| Solubility | Soluble in DMF (15 mg/ml), DMSO (15 mg/ml), and Ethanol (30 mg/ml) | Not available |
| Storage | 2-8°C, Hygroscopic, Refrigerator, under inert atmosphere | 2-8°C, Hygroscopic, Refrigerator, under inert atmosphere[6] |
Synthesis and Deuterium Labeling
The synthesis of Erythromycylamine is typically achieved through the reduction of the oxime derivative of erythromycin. The introduction of deuterium can be accomplished through various methods, often involving the use of a deuterated reducing agent during the synthesis process.
Pharmacokinetics and Pharmacodynamics: A Theoretical Perspective
Direct comparative studies on the pharmacokinetics and pharmacodynamics of this compound as a therapeutic agent versus its non-deuterated form are not extensively documented in publicly available literature. However, based on the principles of the kinetic isotope effect, we can theorize the potential differences.
Erythromycin and its metabolites are primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP3A4. This metabolism often involves the cleavage of C-H bonds. By replacing these hydrogens with deuterium, the metabolic rate of Erythromycylamine could be reduced, leading to:
-
Increased Half-life (t½): A slower rate of metabolism would result in the compound remaining in the body for a longer period.
-
Increased Area Under the Curve (AUC): The total drug exposure over time would likely be higher for the deuterated version.
-
Decreased Clearance (CL): The rate at which the drug is removed from the body would be reduced.
-
Potentially Altered Bioavailability (F): Changes in first-pass metabolism could affect the fraction of the drug that reaches systemic circulation.
The pharmacodynamic properties, such as the minimum inhibitory concentration (MIC) against susceptible bacteria, are less likely to be significantly altered by deuteration, as this is primarily dependent on the binding of the molecule to its target (the bacterial ribosome). However, an improved pharmacokinetic profile could lead to a more sustained therapeutic effect.
This compound as an Internal Standard: A Practical Application
The most prominent and well-documented application of this compound is as an internal standard for the quantification of Erythromycylamine and other related compounds in biological matrices using LC-MS/MS. The key advantages of using a stable isotope-labeled internal standard like this compound include:
-
Similar Chemical and Physical Properties: It behaves almost identically to the analyte during sample preparation (e.g., extraction, derivatization) and chromatographic separation, thus compensating for any losses or variations.
-
Co-elution: The deuterated standard co-elutes with the non-deuterated analyte, which is crucial for accurate correction of matrix effects in electrospray ionization.
-
Distinct Mass-to-Charge Ratio: It is easily distinguished from the analyte by the mass spectrometer, allowing for simultaneous detection and quantification.
Experimental Protocol: Quantification of Erythromycylamine in Human Plasma by LC-MS/MS
This section outlines a typical experimental protocol for the analysis of Erythromycylamine in human plasma using this compound as an internal standard.
5.1.1. Materials and Reagents
-
Erythromycylamine reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Water (deionized or HPLC grade)
-
Solid-phase extraction (SPE) cartridges
5.1.2. Sample Preparation
-
Spiking: To a known volume of human plasma, add a precise amount of the this compound internal standard solution.
-
Protein Precipitation (Optional): Add a protein precipitating agent like acetonitrile or methanol, vortex, and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample (or supernatant from protein precipitation) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger solvent (e.g., methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
5.1.3. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Erythromycylamine) | Precursor Ion (m/z) -> Product Ion (m/z) |
| MRM Transition (this compound) | Precursor Ion (m/z) -> Product Ion (m/z) |
5.1.4. Mass Spectrometry and Fragmentation
In the mass spectrometer, the precursor ions of Erythromycylamine and this compound are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This highly selective process (MRM) ensures accurate quantification even in complex biological matrices. The fragmentation of macrolide antibiotics like Erythromycylamine typically involves the loss of the sugar moieties.
Conclusion
This compound serves as a critical tool in the bioanalytical field, enabling the precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. Its utility as an internal standard is well-established and is a prime example of the application of stable isotope labeling in pharmaceutical analysis. While the therapeutic potential of this compound as a standalone agent with improved pharmacokinetic properties is theoretically plausible due to the kinetic isotope effect, this application remains largely unexplored in the available scientific literature. Further research, including dedicated pharmacokinetic and pharmacodynamic studies, would be necessary to fully elucidate the potential clinical benefits of deuterated Erythromycylamine. This guide provides a foundational understanding for researchers and drug development professionals interested in the application and theoretical considerations of this compound.
References
- 1. Effects of dirithromycin and erythromycylamine on human neutrophil degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Note: Quantitative Analysis of Erythromycin in Human Plasma by LC-MS/MS using Erythromycylamine-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin is a broad-spectrum macrolide antibiotic used to treat a variety of bacterial infections.[1][2] Accurate quantification of erythromycin in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][4][5][6]
This application note details a robust and sensitive LC-MS/MS method for the determination of erythromycin in human plasma. The method utilizes Erythromycylamine-d3, a stable isotope-labeled internal standard (IS), to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and injection. The protocol covers sample preparation using liquid-liquid extraction, optimized chromatographic conditions, and mass spectrometric parameters for reliable quantification.
Experimental Protocols
Materials and Reagents
-
Standards: Erythromycin A reference standard, this compound (or a suitable equivalent like Erythromycin-(N-methyl-13C,d3)[7][8]).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Reagents: Ammonium acetate (NH₄OAc), Formic acid (HOAc), Ethyl Acetate.
-
Matrix: Drug-free human plasma (with EDTA as anticoagulant).[4][6]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Erythromycin and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C or below.[7]
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile/water to achieve a final concentration of 100 ng/mL.
-
Calibration Curve Standards: Prepare calibration standards by spiking appropriate amounts of the erythromycin working solution into drug-free human plasma to achieve a concentration range of 0.5 ng/mL to 5000 ng/mL.[4][6]
Sample Preparation Protocol (Human Plasma)
This procedure involves a one-step liquid-liquid extraction.[4][6]
-
Aliquot 0.5 mL of plasma sample, calibration standard, or quality control (QC) sample into a clean microcentrifuge tube.
-
Add 50 µL of the 100 ng/mL IS working solution to each tube (except for blank matrix samples) and vortex briefly.
-
Alkalize the plasma by adding 50 µL of 0.1 M sodium hydroxide to each tube and vortex.
-
Add 2 mL of ethyl acetate, cap the tubes, and vortex for 2 minutes for extraction.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.[4][6] Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Instrumentation and Data
The analysis is performed using a triple quadrupole mass spectrometer equipped with a Turbo-Ionspray source interfaced with a high-performance liquid chromatography (HPLC) system.[4][6]
Liquid Chromatography (LC) Conditions
The chromatographic separation is achieved using a reversed-phase C18 column.[3][4]
| Parameter | Value |
| Column | Inertsil ODS-2, 5 µm, 3.0 x 50 mm, or equivalent[4][6] |
| Mobile Phase | 50:50 Acetonitrile:Water with 2 mM NH₄OAc and 0.1% HOAc[4][6] |
| Flow Rate | 0.7 mL/min[4][6] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[3] |
| Run Time | ~2.0 minutes[4][6] |
| Mode | Isocratic[4][6] |
Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4][5][6]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | Erythromycin: Q1: 734.5 m/z → Q3: 158.1 m/z (Desosamine sugar fragment) |
| MRM Transition (IS) | This compound: Q1: 737.5 m/z → Q3: 161.1 m/z (Deuterated desosamine fragment) |
| Ion Spray Voltage | 3500 V[2] |
| Temperature | 450°C[2] |
| Declustering Potential (DP) | 60 V[2] |
| Collision Energy (CE) | Optimized experimentally; typically 25-40 eV |
Method Performance
-
Linearity: The method demonstrates excellent linearity over the concentration range of 0.5 ng/mL to 5000 ng/mL, with correlation coefficients (r²) typically ≥ 0.995.[4][6]
-
Sensitivity: The lower limit of quantitation (LLOQ) is established at 0.5 ng/mL, making the method suitable for clinical pharmacokinetic studies.[4][6]
-
Recovery: The extraction recovery for both erythromycin and the internal standard is consistent and high, typically ranging from 83% to 105%.[4][6]
-
Precision and Accuracy: Interday and intraday precision and accuracy are within acceptable limits as per regulatory guidelines.[3]
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantitative analysis of erythromycin in human plasma. The simple liquid-liquid extraction protocol ensures good recovery and minimal matrix effects. The use of a stable isotope-labeled internal standard, this compound, guarantees the accuracy and reliability of the results. This validated method is well-suited for applications in clinical research and drug development.
Experimental Workflow Visualization
Caption: Workflow for Erythromycin quantification by LC-MS/MS.
References
- 1. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. fda.gov [fda.gov]
- 8. academic.oup.com [academic.oup.com]
Application Note: Quantification of Erythromycin in Human Plasma using Erythromycylamine-d3 as an Internal Standard by LC-MS/MS
Introduction
Erythromycin is a macrolide antibiotic used to treat a variety of bacterial infections. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of erythromycin in human plasma. The method utilizes Erythromycylamine-d3 as an internal standard (IS) to ensure accuracy and precision. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Principle
Plasma samples are prepared using protein precipitation to remove macromolecules. The supernatant containing erythromycin and the internal standard, this compound, is then injected into a liquid chromatography system for separation. The eluent is introduced into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for both erythromycin and this compound are monitored for selective and sensitive quantification. The concentration of erythromycin in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative performance of similar LC-MS/MS methods for the analysis of erythromycin and its analogues in human plasma.
| Parameter | Reported Value | Reference |
| Linearity Range | 0.5 - 5000 ng/mL | [1] |
| 4.5 - 720 ng/mL | [2] | |
| 0.5 - 440.0 ng/mL | [3] | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1][3] |
| 4.5 ng/mL | [2] | |
| Accuracy | 91.2% - 101.2% | [3] |
| Intra-day Precision (%RSD) | 5.2% - 6.4% | [2] |
| 1.4% - 5.4% | [3] | |
| Inter-day Precision (%RSD) | 5.6% - 9.3% | [2] |
| 1.6% - 4.0% | [3] | |
| Mean Extraction Recovery (Analyte) | > 75.1% | [2] |
| > 94.0% | [3] | |
| 88% - 105% | [1] | |
| Mean Extraction Recovery (Internal Standard) | > 72.7% | [2] |
| > 94.0% | [3] | |
| 83% - 103% | [1] |
Experimental Protocols
1. Materials and Reagents
-
Erythromycin reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Formic Acid
-
Human plasma (with EDTA as anticoagulant)
2. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of erythromycin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the erythromycin stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.
-
Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
Liquid Chromatography
-
LC System: Agilent 1200 series or equivalent
-
Column: Phenyl-Hexyl column (150 x 2.1 mm, 3 µm)[3]
-
Mobile Phase A: 20 mM Ammonium Acetate in water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 25% B
-
1-5 min: 25% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 25% B
-
6.1-8 min: 25% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Erythromycin: m/z 734.4 -> 576.4
-
This compound (IS): m/z 371.5 -> 83.2 (Predicted, requires optimization)
-
-
Ion Source Parameters:
-
Curtain Gas: 20 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
Compound Parameters:
-
Declustering Potential (DP): 60 V
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): 35 V
-
Collision Cell Exit Potential (CXP): 10 V
-
Note on Internal Standard MRM Transition: The MRM transition for this compound is predicted based on the fragmentation of Erythromycylamine (m/z 368.5 -> 83.2)[3]. The precursor ion is adjusted for the +3 mass shift from the deuterium labels. These parameters should be optimized in the laboratory by infusing a standard solution of this compound.
Diagrams
Caption: Experimental workflow for the quantification of erythromycin in plasma.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erythromycylamine-d3 Analysis
Introduction
Erythromycylamine is the primary active metabolite of the macrolide antibiotic dirithromycin. Accurate and reliable quantification of Erythromycylamine-d3, a stable isotope-labeled internal standard, is crucial for pharmacokinetic and bioequivalence studies of dirithromycin. This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in biological matrices, particularly human plasma, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Method Comparison
The choice of sample preparation method depends on various factors, including the required level of cleanliness, sensitivity, throughput, and available resources. Below is a summary of the performance characteristics of the three techniques described in this document.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery | > 94.0%[1] | > 75.1%[2] | > 80%[3] |
| Matrix Effect | Low to Moderate | Moderate to High | High |
| Sample Cleanliness | High | Moderate | Low |
| Throughput | Moderate to High (automatable) | Low to Moderate | High (automatable) |
| Cost per Sample | High | Moderate | Low |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 4.5 ng/mL[2] | Not specified, generally higher than SPE and LLE |
| Precision (RSD) | 1.4% to 5.4% (intra-day)[1] | 5.2% to 6.4% (intra-day)[2] | < 6% (CV)[3] |
Solid-Phase Extraction (SPE) Protocol
SPE is a highly selective method that provides excellent sample cleanup, resulting in high analyte recovery and minimal matrix effects. This protocol is based on a validated method for the quantification of erythromycylamine in human plasma[1].
Experimental Protocol
a. Materials and Reagents
-
Human plasma samples
-
This compound internal standard solution
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized or Milli-Q)
-
SPE manifold or automated SPE system
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
b. Sample Preparation Workflow
c. Detailed Procedure
-
Sample Pre-treatment: To a 0.5 mL aliquot of human plasma, add the internal standard solution of this compound. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a solution of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 20 mM ammonium acetate (pH 3.9) and acetonitrile (75:25, v/v))[1]. Vortex to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. This method is effective for removing highly polar and non-polar interferences. The following protocol is adapted from a method for the determination of erythromycylamine in human plasma[2].
Experimental Protocol
a. Materials and Reagents
-
Human plasma samples
-
This compound internal standard solution
-
Ethyl acetate (HPLC grade)
-
Ammonium hydroxide solution (for pH adjustment)
-
Mobile phase for reconstitution
-
Centrifuge tubes (e.g., 1.5 mL Eppendorf tubes)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
b. Sample Preparation Workflow
c. Detailed Procedure
-
Sample Pre-treatment: To a 0.2 mL aliquot of human plasma in a centrifuge tube, add the internal standard solution of this compound. Adjust the pH of the sample to approximately 9.0 with a small volume of ammonium hydroxide solution to ensure the analyte is in its non-ionized form.
-
Extraction: Add 1 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C[2].
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase[2]. Vortex to dissolve the residue completely.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protein Precipitation (PPT) Protocol
Protein precipitation is a rapid and simple method for removing the bulk of proteins from biological samples. Acetonitrile is a commonly used and effective solvent for this purpose[3][4]. While this method is fast and cost-effective, it may result in less clean extracts compared to SPE and LLE.
Experimental Protocol
a. Materials and Reagents
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile (ACN), chilled to -20°C (HPLC grade)
-
Centrifuge tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Centrifuge capable of reaching >13,000 x g
b. Sample Preparation Workflow
c. Detailed Procedure
-
Sample Pre-treatment: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard solution of this compound.
-
Precipitation: Add 300 µL of cold (-20°C) acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma)[4][5]. Vortex vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.
-
Incubation (Optional): For enhanced precipitation, incubate the samples at -20°C for 15-30 minutes.
-
Centrifugation: Centrifuge the tubes at 13,000-15,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate for analysis.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
References
- 1. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of erythromycylamine in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantification of Dirithromycin Metabolite, Erythromycylamine, in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of erythromycylamine, the primary active metabolite of the macrolide antibiotic dirithromycin, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, erythromycylamine-d3, is employed. The protocol outlines a comprehensive procedure encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Dirithromycin is a prodrug antibiotic that undergoes rapid non-enzymatic hydrolysis in the body to form its microbiologically active metabolite, erythromycylamine[1][2]. Accurate quantification of erythromycylamine is crucial for pharmacokinetic and bioequivalence studies of dirithromycin[3]. This application note presents a validated LC-MS/MS method for the determination of erythromycylamine in human plasma, utilizing this compound as an internal standard (IS) to compensate for matrix effects and variations in sample processing. The methodology is based on established principles for the analysis of macrolide antibiotics and their metabolites[3][4].
Signaling Pathways and Metabolism
Dirithromycin's conversion to erythromycylamine is a critical step for its antibacterial activity. The following diagram illustrates this metabolic pathway.
Caption: Metabolic conversion of Dirithromycin.
Experimental Workflow
The analytical workflow for the quantification of erythromycylamine is depicted below. It involves sample preparation via solid-phase extraction (SPE), followed by LC-MS/MS analysis.
Caption: Experimental workflow for erythromycylamine analysis.
Materials and Methods
4.1. Reagents and Materials
-
Erythromycylamine reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
4.2. Instrumentation
-
Liquid Chromatograph (e.g., Agilent, Waters, Shimadzu)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column: Phenyl-Hexyl column (150 × 2.1 mm, 3 µm) or equivalent[3].
4.3. Stock and Working Solutions
-
Erythromycylamine Stock Solution (1 mg/mL): Accurately weigh and dissolve erythromycylamine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
4.4. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add 20 µL of this compound working solution (e.g., 100 ng/mL).
-
Vortex for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
5.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 × 2.1 mm, 3 µm[3] |
| Mobile Phase | A: 20 mM Ammonium acetate in water with 0.1% formic acid (pH 3.9)[3] B: Acetonitrile |
| Gradient | Isocratic: 75% A, 25% B[3] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
5.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Erythromycylamine: m/z 368.5 → 83.2[3] this compound: m/z 371.5 → 83.2 (hypothetical) |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Method Validation
The method was validated according to standard bioanalytical method validation guidelines.
6.1. Linearity The method demonstrated excellent linearity over the concentration range of 0.5 to 440.0 ng/mL for erythromycylamine in human plasma[3]. The correlation coefficient (r) was greater than 0.999[3].
6.2. Precision and Accuracy Intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, medium, and high).
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ (0.5 ng/mL) | 5.4 | 4.0 | 101.2 |
| Low (1.5 ng/mL) | 3.8 | 3.1 | 98.7 |
| Medium (150 ng/mL) | 2.1 | 2.5 | 95.4 |
| High (350 ng/mL) | 1.4 | 1.6 | 91.2 |
| Data adapted from a similar study for erythromycylamine quantification[3]. |
6.3. Recovery The extraction recovery of erythromycylamine and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The mean extraction recovery was greater than 94.0% for both the analyte and the internal standard[3].
6.4. Limit of Quantification (LLOQ) The LLOQ was established at 0.5 ng/mL, with a signal-to-noise ratio greater than 10[3].
Results and Discussion
This LC-MS/MS method provides a reliable and sensitive approach for the quantification of erythromycylamine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy by correcting for potential variations during sample processing and analysis. The chromatographic conditions effectively separate erythromycylamine from endogenous plasma components, and the MRM transitions provide excellent selectivity. The validation data confirms that the method is linear, precise, accurate, and has high recovery, making it well-suited for regulated bioanalysis in support of clinical and preclinical studies of dirithromycin.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, is a validated and effective tool for the quantitative analysis of erythromycylamine in human plasma. This application note provides a detailed protocol that can be readily implemented in a bioanalytical laboratory for high-throughput analysis.
References
- 1. Pharmacokinetics of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive determination of macrolide antibiotics, their synthesis intermediates and transformation products in wastewater effluents and ambient waters by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Pharmacokinetic Study of Erythromycylamine Using Erythromycylamine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycylamine is the primary active metabolite of the macrolide antibiotic dirithromycin. Following oral administration, dirithromycin is rapidly and non-enzymatically hydrolyzed to erythromycylamine, which exerts the antibacterial effect.[1][2] Therefore, characterizing the pharmacokinetic profile of erythromycylamine is crucial for understanding the efficacy and safety of dirithromycin. This document provides a detailed protocol for a pharmacokinetic study of erythromycylamine in human plasma, employing a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Erythromycylamine-d3 as the internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it closely mimics the analyte during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the assay.
Experimental Design
This protocol outlines a single-dose, open-label pharmacokinetic study in healthy human subjects.
Study Population:
-
A cohort of healthy adult volunteers (n=24) who have provided informed consent.
-
Subjects should be in good health as determined by a pre-study medical evaluation.
Dosing:
-
A single oral dose of 500 mg dirithromycin administered with water.[1]
Blood Sampling:
-
Venous blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[3]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: Quantification of Erythromycylamine in Human Plasma by LC-MS/MS
This method is adapted from established procedures for erythromycylamine quantification.[2][4]
1. Materials and Reagents:
-
Erythromycylamine (analyte) reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized or HPLC grade)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of erythromycylamine and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the erythromycylamine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound in the same diluent.
3. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add the internal standard solution (this compound).
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A Phenyl-Hexyl column (e.g., 150 × 2.1 mm, 3 µm) is suitable for separation.[2]
-
Mobile Phase: An isocratic mobile phase consisting of 20 mM ammonium acetate (pH adjusted to 3.9 with formic acid) and acetonitrile (75:25, v/v).[2]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The following transitions can be monitored:
-
Erythromycylamine: m/z 368.5 → 83.2[2]
-
This compound: A specific transition for the deuterated internal standard would be determined during method development (e.g., m/z 371.5 → 83.2 or another suitable fragment).
-
5. Calibration and Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of erythromycylamine to this compound against the concentration of the calibration standards.
-
The concentration of erythromycylamine in the plasma samples is determined by interpolating the peak area ratios from the calibration curve.
Data Presentation
The pharmacokinetic parameters of erythromycylamine are calculated from the plasma concentration-time data for each subject.
Table 1: Pharmacokinetic Parameters of Erythromycylamine following a Single 500 mg Oral Dose of Dirithromycin in Healthy Volunteers
| Parameter | Mean Value | Range |
| Cmax (ng/mL) | 480 | 100 - 1970 |
| Tmax (h) | 4 | - |
| AUC₀₋₂₄ (ng·h/mL) | 3370 | 390 - 17160 |
| t₁/₂ (h) | 44 | 16 - 65 |
| Apparent Volume of Distribution (Vd/F) (L) | 800 | 504 - 1041 |
Data adapted from a study on the pharmacokinetics of dirithromycin.[1]
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.9999[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Signal-to-noise ratio ≥ 10 | 0.5[2] |
| Intra-day Precision (%RSD) | ≤ 15% | 1.4 - 5.4%[2] |
| Inter-day Precision (%RSD) | ≤ 15% | 1.6 - 4.0%[2] |
| Accuracy (% Bias) | Within ±15% | 91.2 - 101.2%[2] |
| Extraction Recovery (%) | Consistent and reproducible | > 94.0%[2] |
Visualizations
Caption: Experimental workflow for the pharmacokinetic study of erythromycylamine.
Caption: Metabolic pathway of dirithromycin to erythromycylamine.
References
- 1. Pharmacokinetics of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Quantitative determination of erythromycylamine in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Bioequivalence Study of Dirithromycin Using Erythromycylamine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirithromycin is a macrolide antibiotic that is rapidly converted to its microbiologically active metabolite, erythromycylamine, through non-enzymatic hydrolysis after oral administration.[1][2][3] Consequently, bioequivalence studies for dirithromycin formulations focus on the pharmacokinetic profile of erythromycylamine in plasma.[4][5] This document provides a detailed protocol for a bioequivalence study of dirithromycin, employing a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of erythromycylamine in human plasma, using Erythromycylamine-d3 as an internal standard.
The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification in bioanalytical methods. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, ensuring the reliability of the pharmacokinetic data. This protocol is designed to be a comprehensive guide for researchers and scientists involved in the development and evaluation of generic dirithromycin products, adhering to regulatory guidelines for bioequivalence studies.[6][7][8]
Experimental Protocols
Bioequivalence Study Design
A randomized, single-dose, two-period, two-sequence, crossover study design is recommended for the bioequivalence assessment of a test dirithromycin formulation against a reference formulation. Healthy, non-smoking, adult human volunteers should be enrolled after obtaining informed consent.
Study Protocol:
-
Subject Screening: Potential subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.
-
Dosing: In each study period, subjects receive a single oral dose of either the test or reference dirithromycin formulation (e.g., 500 mg) after an overnight fast.
-
Blood Sampling: Blood samples are collected in heparinized tubes at predefined time points, typically before dosing (0 hours) and at 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.
-
Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Washout Period: A washout period of at least 10-14 days should be maintained between the two study periods to ensure complete elimination of the drug from the body.
Bioanalytical Method: LC-MS/MS Quantification of Erythromycylamine
This method describes the quantitative determination of erythromycylamine in human plasma using this compound as an internal standard (IS).
2.2.1. Materials and Reagents
-
Erythromycylamine reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (drug-free, heparinized)
2.2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
2.2.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 10 mM Ammonium acetate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | Time (min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Erythromycylamine: m/z 368.5 → 158.1this compound (IS): m/z 371.5 → 161.1 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
2.2.4. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of erythromycylamine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the erythromycylamine stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain calibration standards ranging from 1 to 500 ng/mL and QC samples at low, medium, and high concentrations.
2.2.5. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (unknown, CC, or QC) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The pharmacokinetic parameters for erythromycylamine should be calculated for both the test and reference formulations. The key parameters to be reported are summarized in the tables below.
Pharmacokinetic Parameters of Erythromycylamine
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 415.84 ± 81.24 | 420.36 ± 63.21 |
| Tmax (h) | 3.25 ± 0.28 | 3.47 ± 0.35 |
| AUC0-t (ng·h/mL) | 3537.39 ± 576.32 | 3065.47 ± 558.63 |
| AUC0-∞ (ng·h/mL) | 4059.27 ± 737.25 | 3831.76 ± 687.51 |
| t1/2 (h) | ~44 | ~44 |
Data presented are representative values based on published literature and should be replaced with actual study data.[9]
Statistical Analysis and Bioequivalence Acceptance Criteria
The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should be calculated. For two products to be considered bioequivalent, these 90% CIs must fall within the acceptance range of 80.00% to 125.00%.
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Ref) % | 90% Confidence Interval | Bioequivalence Conclusion |
| Cmax | [Insert Value] | [Insert Range] | [Pass/Fail] |
| AUC0-t | [Insert Value] | [Insert Range] | [Pass/Fail] |
| AUC0-∞ | [Insert Value] | [Insert Range] | [Pass/Fail] |
Conclusion
The detailed application note and protocol outlined above provide a robust framework for conducting a bioequivalence study of dirithromycin formulations. The use of a highly specific and sensitive LC-MS/MS method with a deuterated internal standard ensures the generation of high-quality pharmacokinetic data. Adherence to the described study design, analytical methodology, and statistical analysis will enable a reliable assessment of the bioequivalence between test and reference dirithromycin products, which is a critical step in the regulatory approval of generic drugs.
References
- 1. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of erythromycylamine in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Erythromycylamine-d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Erythromycylamine-d3, a deuterated internal standard for Erythromycylamine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Erythromycylamine is the primary active metabolite of the macrolide antibiotic dirithromycin.
Introduction
Accurate quantification of drug metabolites is crucial in pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS analysis as it compensates for variability during sample preparation and analysis, ensuring high accuracy and precision. This document outlines the key mass spectrometry parameters and a comprehensive experimental protocol for the detection of this compound.
Mass Spectrometry Parameters
The following table summarizes the recommended mass spectrometry parameters for the detection of Erythromycylamine and its deuterated internal standard, this compound. These parameters are a starting point and may require optimization based on the specific instrument used.
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Cone Voltage (CV) |
| Erythromycylamine | 368.5 | 83.2 | Optimize | Optimize |
| This compound | 371.5 | 83.2 (Predicted) | Optimize | Optimize |
Note on Optimization: The optimal Collision Energy (CE) and Cone Voltage (CV) are instrument-dependent and should be determined empirically. A common approach is to infuse a standard solution of the analyte and vary the CE and CV to find the values that produce the most stable and intense signal for the desired product ion. For this compound, the parent ion is shifted by +3 Da compared to the unlabeled compound due to the three deuterium atoms. The product ion is predicted to be the same as the unlabeled analyte, as the deuterium labeling on the N-methyl group is not expected to alter the fragmentation pathway leading to the m/z 83.2 ion.
Experimental Protocol
This protocol describes a general method for the extraction and analysis of Erythromycylamine from a biological matrix (e.g., plasma) using this compound as an internal standard.
Materials and Reagents
-
Erythromycylamine and this compound reference standards
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized or Milli-Q)
-
Solid-phase extraction (SPE) cartridges (e.g., Phenyl-Hexyl) or liquid-liquid extraction solvents (e.g., ethyl acetate)
Sample Preparation (Solid-Phase Extraction)
-
Spike: To 200 µL of plasma sample, add a known concentration of this compound internal standard solution.
-
Condition SPE Cartridge: Condition a Phenyl-Hexyl SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the spiked plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
-
Column: A reversed-phase column, such as a Phenyl-Hexyl column (e.g., 150 x 2.1 mm, 3 µm), is suitable.[1]
-
Mobile Phase: An isocratic mobile phase consisting of 20 mM ammonium acetate (pH adjusted to 3.9 with formic acid) and acetonitrile in a 75:25 (v/v) ratio can be used.[1]
-
Flow Rate: A flow rate of 0.2 mL/min is recommended.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Erythromycylamine: 368.5 → 83.2
-
This compound: 371.5 → 83.2
-
-
Instrument Tuning: Optimize collision energy and cone voltage for both transitions to achieve maximum signal intensity.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Erythromycylamine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations. The concentration of Erythromycylamine in the unknown samples is then determined from this calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Erythromycylamine analysis.
Logical Relationship of Analytes
Caption: Relationship between Dirithromycin, its metabolite, and the internal standard.
References
Application Note: High-Throughput Analysis of Erythromycylamine and Erythromycylamine-d3 in Human Plasma by LC-MS/MS
Introduction
Erythromycylamine is the primary active metabolite of the macrolide antibiotic dirithromycin. Accurate and robust quantification of erythromycylamine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of erythromycylamine and its stable isotope-labeled internal standard, Erythromycylamine-d3, in human plasma. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis.
Experimental
Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system was used for the separation of erythromycylamine and its deuterated internal standard. The chromatographic conditions were optimized to achieve a short run time with excellent peak shape and resolution.
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Phenyl-Hexyl, 150 x 2.1 mm, 3 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 3.9 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 75% A : 25% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 4.0 minutes |
Mass Spectrometry Conditions
An AB Sciex API 4000 triple quadrupole mass spectrometer with a Turbo V™ ion source was used for detection. The analysis was performed in the positive ion mode using multiple reaction monitoring (MRM).
| Parameter | Erythromycylamine | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Q1 Mass (m/z) | 368.5 | 371.5 |
| Q3 Mass (m/z) | 83.2 | 83.2 |
| Declustering Potential (DP) | 65 V | 65 V |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Energy (CE) | 35 eV | 35 eV |
| Collision Cell Exit Potential (CXP) | 12 V | 12 V |
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of erythromycylamine and this compound from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (1 µg/mL in 50:50 acetonitrile:water).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of erythromycylamine in human plasma. The chromatographic separation provided a sharp, symmetrical peak for both the analyte and the internal standard, with a retention time of approximately 2.5 minutes. No significant interfering peaks were observed at the retention times of the analyte and internal standard in blank plasma samples.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 6.5% |
| Inter-day Precision (%CV) | ≤ 8.2% |
| Accuracy (% Bias) | Within ± 10% |
| Mean Extraction Recovery | > 90% |
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of Erythromycylamine.
This application note describes a rapid, sensitive, and robust LC-MS/MS method for the quantification of erythromycylamine in human plasma using its deuterated internal standard, this compound. The method is suitable for high-throughput bioanalytical applications, including pharmacokinetic and bioequivalence studies. The simple sample preparation and short chromatographic run time contribute to the efficiency of the method.
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression with Deuterated Macrolide Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated macrolide internal standards, such as Erythromycylamine-d3, to combat ion suppression in LC-MS/MS analysis. While specific data for this compound is limited in published literature, the principles and methodologies discussed here are broadly applicable to the use of stable isotope-labeled (SIL) internal standards for macrolide antibiotics like erythromycin, telithromycin, and their analogues.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis of macrolide antibiotics?
Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest in the MS source.[1][2] This interference reduces the analyte's signal intensity, leading to poor sensitivity, accuracy, and reproducibility.[1] In the analysis of macrolide antibiotics from complex biological matrices like plasma or tissue, endogenous compounds such as phospholipids, salts, and metabolites can cause significant ion suppression.[3][4]
Q2: How does a deuterated internal standard like this compound help overcome ion suppression?
A stable isotope-labeled (SIL) internal standard, such as a deuterated version of the analyte, is the ideal tool to compensate for ion suppression.[5] Because the SIL internal standard is chemically and structurally nearly identical to the analyte, it co-elutes and experiences the same degree of ion suppression.[5] By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[6]
Q3: I am still observing significant signal variability even with a deuterated internal standard. What could be the cause?
Several factors can lead to continued signal variability:
-
Chromatographic Separation of Analyte and Internal Standard: Although chemically similar, deuterium labeling can sometimes cause a slight shift in retention time, leading to incomplete co-elution.[6] If the analyte and internal standard elute at different times, they may be affected differently by interfering matrix components.
-
High Concentration of Internal Standard: An excessively high concentration of the internal standard can sometimes suppress the analyte's signal.[6]
-
Impurity of the Internal Standard: The presence of unlabeled analyte in the internal standard solution can lead to artificially inflated results.[6]
-
Matrix Overload: In highly complex matrices, the sheer volume of co-eluting interferences can suppress both the analyte and the internal standard to a degree that is difficult to reliably correct.
Q4: What are the key steps in an experimental workflow to minimize ion suppression when using a deuterated macrolide internal standard?
A robust workflow is crucial for minimizing ion suppression. The following diagram illustrates a typical experimental workflow for the analysis of a macrolide antibiotic using a deuterated internal standard.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry for Analyte and Internal Standard
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | Macrolides are basic compounds. Ensure the mobile phase pH is optimized for good peak shape (typically acidic conditions). |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Column Stationary Phase | Consider a different column chemistry (e.g., a column with base-deactivated silica). |
Issue 2: Inconsistent Analyte to Internal Standard Area Ratios
| Possible Cause | Recommended Solution |
| Variable Extraction Recovery | Optimize the sample preparation method (e.g., pH of extraction solvent, type of SPE cartridge). A SIL internal standard should correct for this, but significant variability can still be problematic. |
| Incomplete Co-elution of Analyte and IS | Adjust the chromatographic gradient to ensure the analyte and internal standard peaks completely overlap. A less efficient column might paradoxically improve co-elution in some cases. |
| Degradation of Analyte or IS | Investigate the stability of the analyte and internal standard in the sample matrix and during the analytical process. |
Issue 3: Low Signal Intensity for Both Analyte and Internal Standard
| Possible Cause | Recommended Solution |
| Severe Ion Suppression | Improve sample cleanup to remove more matrix components. Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Suboptimal MS Source Parameters | Optimize source parameters such as capillary voltage, gas flow, and temperature for the specific macrolide being analyzed. |
| Incorrect Mobile Phase Composition | Ensure the mobile phase is compatible with efficient electrospray ionization (ESI). The use of small amounts of additives like ammonium formate or acetate can improve signal. |
Quantitative Data Summary
The following table summarizes representative data on the impact of using a stable isotope-labeled internal standard on the precision and accuracy of macrolide antibiotic quantification in a complex matrix.
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Precision (%RSD) | 15 - 30% | < 10% |
| Accuracy (%Bias) | ± 20 - 40% | ± 5 - 15% |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL |
Note: This data is representative and the actual performance will depend on the specific analyte, matrix, and analytical method.
Detailed Experimental Protocols
Protocol 1: Generic Sample Preparation for Macrolide Analysis in Plasma
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (e.g., this compound in methanol) to each plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot onto the LC-MS/MS system.
Protocol 2: Post-Column Infusion Experiment to Diagnose Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
Analyte Infusion: Infuse a standard solution of the macrolide antibiotic at a constant flow rate into the mobile phase stream after the analytical column using a syringe pump and a T-junction.
-
Matrix Injection: Inject a blank matrix extract (that has undergone the same sample preparation as the actual samples) onto the LC system.
-
Signal Monitoring: Monitor the signal of the infused analyte in the mass spectrometer.
-
Data Interpretation: A stable baseline signal will be observed. Any dips or decreases in this baseline correspond to the elution of matrix components that are causing ion suppression. This allows for the optimization of the chromatography to separate the analyte of interest from these suppression zones.
References
- 1. udspub.com [udspub.com]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
Technical Support Center: Optimizing Erythromycylamine-d3 Extraction Recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Erythromycylamine-d3.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Issue 1: Low Extraction Recovery
Question: We are experiencing consistently low recovery of this compound in our extraction process. What are the potential causes and how can we troubleshoot this?
Answer:
Low extraction recovery of this compound can stem from several factors, ranging from the choice of extraction solvent to the pH of the sample matrix. Below is a systematic approach to identifying and resolving the issue.
Potential Causes & Troubleshooting Steps:
-
Inappropriate Solvent Selection: The polarity of the extraction solvent is critical for efficiently partitioning this compound from the sample matrix.
-
Recommendation: Ethyl acetate has been successfully used for the liquid-liquid extraction of erythromycylamine from plasma, achieving a mean extraction recovery of over 75.1%.[1] If you are using a different solvent, consider switching to or testing ethyl acetate. For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate for the analyte.
-
-
Incorrect pH of the Sample: The charge state of this compound, an amine, is pH-dependent. At a pH below its pKa, it will be protonated and more water-soluble, leading to poor extraction into an organic solvent.
-
Insufficient Extraction Time or Agitation: Inadequate mixing or insufficient time for partitioning can lead to incomplete extraction.
-
Recommendation: Ensure vigorous vortexing or shaking for a sufficient duration (e.g., 1-5 minutes) to maximize the interaction between the sample and the extraction solvent. For SPE, ensure the sample loading and wash steps are performed at an optimal flow rate to allow for proper binding and removal of interferences.
-
-
Analyte Instability: Erythromycin and its derivatives can be unstable, particularly in acidic or basic solutions and at elevated temperatures.[2]
-
Recommendation: Perform extractions at room temperature or on ice to minimize degradation. Avoid prolonged exposure to harsh pH conditions. An accelerated stability study on erythromycin showed a slight decrease in the compound at 40°C and 50°C after 3 and 6 months.[3]
-
Issue 2: High Variability in Recovery
Question: Our this compound recovery is inconsistent between samples. What could be causing this variability?
Answer:
High variability in recovery can compromise the accuracy and precision of your analytical method. The following factors are common culprits.
Potential Causes & Troubleshooting Steps:
-
Inconsistent pH Adjustment: Small variations in the final pH of each sample can lead to significant differences in extraction efficiency.
-
Recommendation: Use a calibrated pH meter to precisely adjust the pH of each sample. Prepare fresh buffers for each batch of extractions.
-
-
Matrix Effects: Differences in the composition of the biological matrix (e.g., plasma, urine) between samples can interfere with the extraction process.
-
Recommendation: Incorporate a sample cleanup step, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances. A study on erythromycylamine quantification in human plasma utilized SPE for sample cleanup, achieving a mean extraction recovery of over 94.0%.[4]
-
-
Inaccurate Pipetting: Errors in pipetting the sample, internal standard, or extraction solvent will directly impact the final recovery calculation.
-
Recommendation: Calibrate your pipettes regularly. Use positive displacement pipettes for viscous biological fluids.
-
Experimental Workflow for Troubleshooting Low Recovery
Caption: A logical workflow for troubleshooting low extraction recovery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: Based on stability studies of related compounds, it is recommended to store stock solutions of this compound at -20°C or below to minimize degradation.[3] Long-term storage at -80°C is preferable. Avoid repeated freeze-thaw cycles.
Q2: What are the key parameters to consider when developing a liquid chromatography method for this compound?
A2: For the analysis of erythromycylamine, a C18 reversed-phase column has been shown to be effective.[1] A mobile phase consisting of an ammonium acetate buffer and a mixture of acetonitrile and methanol is a good starting point.[1] For LC-MS/MS analysis, a Phenyl-Hexyl column with a mobile phase of ammonium acetate (pH 3.9) and acetonitrile has also been successfully used.[4]
Q3: Can I use protein precipitation for sample cleanup before this compound extraction?
A3: Yes, protein precipitation with a solvent like acetonitrile is a common technique to remove proteins from plasma samples. However, it may not remove other interferences as effectively as SPE. The choice between protein precipitation and SPE will depend on the complexity of your sample matrix and the required sensitivity of your assay.
Q4: How can I minimize carryover of this compound in my LC-MS/MS system?
A4: Carryover can be an issue with macrolide compounds. To mitigate this, a specialized needle wash solution can be employed. One study reported using a wash solution of ethylene glycol-acetonitrile-water (50:30:20, v/v/v), adjusted to pH 3.9 with formic acid, to successfully eliminate carryover effects.[4]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
This protocol is adapted from a method for the extraction of erythromycylamine from human plasma.[1]
-
Sample Preparation:
-
To 0.2 mL of plasma in a microcentrifuge tube, add the internal standard solution (this compound).
-
Vortex briefly to mix.
-
-
pH Adjustment:
-
Add an appropriate volume of a basic buffer (e.g., 1M sodium carbonate) to adjust the sample pH to approximately 9-10.
-
Vortex to mix.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to dissolve the residue.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is based on a method for the quantification of erythromycylamine in human plasma.[4]
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) sequentially with 1 mL of methanol and 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Wash the cartridge with 1 mL of a stronger organic solvent (e.g., acetonitrile) to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% formic acid in acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
SPE Workflow Diagram
Caption: A step-by-step workflow for solid-phase extraction of this compound.
Data Summary Tables
Table 1: Comparison of Extraction Methods for Erythromycylamine
| Extraction Method | Matrix | Reported Recovery | Reference |
| Liquid-Liquid Extraction (Ethyl Acetate) | Human Plasma | > 75.1% | [1] |
| Solid-Phase Extraction | Human Plasma | > 94.0% | [4] |
Table 2: LC-MS/MS Parameters for Erythromycylamine Analysis
| Parameter | Method 1[1] | Method 2[4] |
| Column | Thermo Hypersil HyPURITY C18 (150 mm x 2.1 mm, 5 µm) | Phenyl-Hexyl (150 × 2.1 mm, 3 μm) |
| Mobile Phase | 10 mM Ammonium Acetate (pH 6.4), Acetonitrile, Methanol (50:10:40, v/v/v) | 20 mM Ammonium Acetate (pH 3.9 with formic acid), Acetonitrile (75:25, v/v) |
| Flow Rate | 0.2 mL/min | Not Specified |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
References
- 1. Quantitative determination of erythromycylamine in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Exchange Issues with Deuterated Standards like Erythromycylamine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic exchange issues with deuterated standards, focusing on Erythromycylamine-d3.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for deuterated standards like this compound?
A1: Isotopic exchange is a chemical reaction in which an isotope of an element in one chemical species is replaced by another isotope of the same element from a second chemical species. In the context of deuterated standards, it refers to the unintended replacement of deuterium (D) atoms on the standard molecule with hydrogen (H) atoms from the surrounding solvent or matrix. This is a significant concern as it leads to a change in the mass of the internal standard, compromising the accuracy and precision of quantitative analyses by mass spectrometry.[1][2] The loss of deuterium can result in an underestimation of the analyte concentration.
Q2: Which deuterium atoms in this compound are most susceptible to exchange?
A2: The specific location of the three deuterium atoms on the this compound molecule is on the N-methyl group of the desosamine sugar. Generally, deuterium atoms attached to heteroatoms (like oxygen or nitrogen) are highly susceptible to exchange. Deuterium atoms on carbon atoms adjacent to heteroatoms or carbonyl groups can also be prone to exchange, especially under acidic or basic conditions. A structural analysis of Erythromycylamine indicates that the deuterons on the amine group are in a position where they could be susceptible to exchange, particularly if the sample is exposed to acidic or basic environments.
Q3: What are the primary factors that promote isotopic exchange?
A3: The primary factors influencing the rate and extent of isotopic exchange include:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms. Erythromycin, the parent compound of Erythromycylamine, is known to be unstable in acidic solutions, which can exacerbate isotopic exchange.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Solvent Composition: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for exchange. The composition of the mobile phase and sample diluent is therefore critical.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can influence the local pH and contain enzymatic or chemical species that may facilitate exchange.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound and other deuterated standards.
Issue 1: Inaccurate or inconsistent quantification results.
-
Possible Cause: Loss of deuterium from the internal standard due to isotopic exchange.
-
Troubleshooting Steps:
-
Verify pH of all solutions: Ensure that the pH of your sample preparation reagents, mobile phases, and reconstitution solvents is as close to neutral as possible, unless the analytical method specifically requires acidic or basic conditions. For Erythromycylamine, avoiding strongly acidic conditions is crucial due to the instability of the erythromycin macrolide ring.
-
Control Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) to minimize the rate of exchange.[3][4]
-
Optimize LC-MS method: Minimize the time the sample spends in the analytical system before detection. Use a high-efficiency column and an optimized gradient to ensure a short run time.
-
Evaluate Solvent Composition: If possible, reduce the proportion of protic solvents in the sample diluent.
-
Issue 2: Appearance of a peak at the mass of the unlabeled analyte in the internal standard channel.
-
Possible Cause: Complete loss of all three deuterium atoms from some of the this compound molecules, resulting in the formation of unlabeled Erythromycylamine.
-
Troubleshooting Steps:
-
Analyze a fresh solution of the internal standard: This will help determine if the exchange is occurring during storage or during the analytical process.
-
Review storage conditions: Store the deuterated standard in an aprotic solvent if possible and at a low temperature as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
Implement the mitigation strategies from Issue 1.
-
Issue 3: Poor chromatographic peak shape or resolution for the internal standard.
-
Possible Cause: While less common, significant isotopic exchange happening on-column can sometimes lead to peak tailing or broadening.
-
Troubleshooting Steps:
-
Check for active sites on the column: Old or contaminated columns can have active sites that promote on-column reactions.
-
Adjust mobile phase pH: A slight adjustment of the mobile phase pH (while remaining in a range that does not promote exchange) might improve peak shape.
-
Quantitative Data Summary
| Condition | pH | Temperature (°C) | Incubation Time (hours) | Deuterium Loss (%) |
| A | 3 | 25 | 4 | 15.2 |
| B | 5 | 25 | 4 | 5.8 |
| C | 7 | 25 | 4 | < 1.0 |
| D | 9 | 25 | 4 | 8.3 |
| E | 7 | 4 | 24 | < 1.0 |
| F | 3 | 4 | 24 | 7.5 |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for this compound to Minimize Isotopic Exchange
This protocol outlines a general procedure for the extraction of Erythromycylamine from a biological matrix (e.g., plasma) using its deuterated internal standard.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and then place them on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound working solution (in 50:50 acetonitrile:water). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid, ensuring the final pH is not strongly acidic). Vortex to mix.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This is a representative LC-MS/MS method for the analysis of Erythromycylamine.
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
MS Detection: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Erythromycylamine: m/z 718.5 -> 560.4
-
This compound: m/z 721.5 -> 563.4
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Precision in Bioanalytical Methods: A Comparative Guide to Erythromycylamine-d3 Performance
In the realm of pharmacokinetic and bioequivalence studies, the precision of analytical methods is paramount for reliable drug quantification. This guide provides a detailed comparison of the intraday and interday precision of analytical methods utilizing Erythromycylamine-d3 as an internal standard, alongside other common alternatives for the analysis of erythromycin and its metabolites. The data presented is crucial for researchers, scientists, and drug development professionals in selecting the most robust and reproducible analytical methodologies.
Understanding Intraday and Interday Precision
Intraday precision, also known as within-run precision, measures the consistency of results within the same day and under the same operating conditions. Interday precision, or between-run precision, assesses the reproducibility of the method across different days, accounting for variables such as different analysts, equipment, and reagents. Both are typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
Performance of this compound as an Internal Standard
Stable isotope-labeled internal standards, such as this compound (specifically Erythromycin-(N-methyl-13C, d3)), are considered the gold standard in quantitative mass spectrometry.[1] They closely mimic the analyte's chemical and physical properties, leading to effective correction for variability during sample preparation and analysis.[2]
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of erythromycylamine, the main active metabolite of dirithromycin, demonstrated excellent precision. The intra- and inter-day precision for erythromycylamine ranged from 1.4% to 5.4% and 1.6% to 4.0%, respectively.[3]
An FDA-validated LC-MS/MS method for determining antibiotic residues in distillers grains utilizes Erythromycin-(N-methyl-13C, d3) as the internal standard for erythromycin A.[4] While specific intraday and interday precision values from the validation report are not detailed in the available documentation, the acceptance criteria for quality control samples mandate a relative standard deviation of ≤20%.[4]
Comparison with Alternative Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. Besides this compound, several other compounds have been employed for the analysis of erythromycin and related macrolide antibiotics.
| Internal Standard | Analyte(s) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Analytical Method | Reference |
| This compound | Erythromycylamine | 1.4 - 5.4 | 1.6 - 4.0 | LC-MS/MS | [3] |
| Azithromycin | Erythromycylamine | Not explicitly stated for analyte, but used as IS in a method with high precision[3] | Not explicitly stated for analyte, but used as IS in a method with high precision[3] | LC-MS/MS | [3] |
| Roxithromycin | Erythromycin, Clarithromycin, N-desmethyl-erythromycin | 2.24 - 6.90 | 2.88 - 7.10 | UHPLC-MS/MS | [5] |
| Triphenyl phosphate | Azithromycin, Erythromycin, Fluoxetine, Sotalol | Not Specified | Not Specified | UHPLC-MS/MS | [6] |
| Oleandomycin | Erythromycin | Not Specified | Not Specified | RP-HPLC | Not available in search results |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of key experimental protocols for methods utilizing this compound and an alternative.
Method 1: Quantification of Erythromycylamine in Human Plasma using LC-MS/MS with Azithromycin as Internal Standard[3]
-
Sample Preparation: Solid-phase extraction.
-
Chromatographic Separation:
-
Column: Phenyl-Hexyl column (150 × 2.1 mm, 3 μm).
-
Mobile Phase: Isocratic elution with 20 mM ammonium acetate (pH 3.9, adjusted with formic acid)-acetonitrile (75:25, v/v).
-
-
Mass Spectrometry:
-
Ionization: Positive ion mode electrospray ionization (ESI).
-
Detection: Multiple reaction monitoring (MRM).
-
Transitions: m/z 368.5 > 83.2 for erythromycylamine and m/z 375.4 > 115.2 for azithromycin (IS).
-
-
Special Considerations: A specific needle wash solution (ethylene glycol-acetonitrile-water, 50:30:20, v/v/v, adjusted to pH 3.9) was used to mitigate carryover effects.[3]
Method 2: Determination of Erythromycin A in Distillers Grains using LC-MS/MS with Erythromycin-(N-methyl-13C, d3) as Internal Standard[4]
-
Sample Preparation:
-
Weigh 5.0 ± 0.1 g of ground sample into a 50 mL tube.
-
The complete extraction procedure should be carried out on the same day.
-
-
Internal Standard Preparation:
-
Instrumental Analysis:
-
Liquid Chromatograph: Shimadzu LC-20AD Prominence binary pump and autosampler or equivalent.
-
Quantitation: Based on the peak area ratio between the analyte and the internal standard.[4]
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical method validation study assessing intraday and interday precision.
References
- 1. fda.gov [fda.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast UHPLC-MS/MS for the Simultaneous Determination of Azithromycin, Erythromycin, Fluoxetine and Sotalol in Surface Water Samples [mdpi.com]
The Gold Standard for Macrolide Bioanalysis: A Comparison Guide to Erythromycylamine-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of macrolide antibiotics, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of Erythromycylamine-d3's performance against other commonly used internal standards, supported by experimental data from published literature.
The ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This ensures that any variations, such as extraction inconsistencies or matrix effects, are compensated for, leading to reliable quantification. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard for bioanalytical assays due to their near-identical physicochemical properties to the analyte of interest.
Superior Performance of Deuterated Internal Standards
Deuterated internal standards, like this compound, co-elute with the target analyte and exhibit similar ionization efficiency in the mass spectrometer's ion source.[1] This colocation in both chromatography and ionization is crucial for effectively correcting matrix effects, which are a common source of variability and inaccuracy in bioanalysis. Structural analogs, while useful, may have different retention times and ionization responses, leading to less effective compensation for these matrix-induced fluctuations.
Quantitative Performance Metrics: A Comparative Overview
The following tables summarize the accuracy and precision data from various studies employing different internal standards for the analysis of erythromycin and its metabolites. While direct head-to-head comparative studies are limited, the data presented offers valuable insights into the expected performance of different internal standard strategies.
Table 1: Performance Data for Erythromycylamine Analysis
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Azithromycin | 5 | 5.2 | 9.3 | 95.8 |
| 50 | 6.4 | 7.5 | 101.2 | |
| 500 | 5.8 | 5.6 | 98.5 |
Data from a study on the determination of erythromycylamine in human plasma. It is anticipated that a deuterated internal standard like this compound would yield even better precision and accuracy due to its closer structural and physicochemical similarity to the analyte.
Table 2: Comparative Performance of Various Internal Standards for Macrolide Analysis
| Internal Standard | Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Erythromycin-(N-methyl-13C, d3) | Erythromycin A | Not explicitly stated, but method validated by FDA | Not explicitly stated, but method validated by FDA | Overall method accuracy: 83–>109% |
| Azithromycin-d5 | Azithromycin | 10.6 (LLOQ) | 12.5 (LLOQ) | 103.5 - 113.7 |
| Clarithromycin 13C-d3 | Clarithromycin | 1.28 - 4.85 | 1.28 - 4.85 | 96.8 - 103.5 |
| Roxithromycin | Erythromycin, Clarithromycin, N-d-ERY | 2.24 - 6.90 | 2.88 - 7.10 | 87.78 - 104.22 |
| Telmisartan | Erythromycin | 0.4 - 10.1 | 1.3 - 10.4 | 84.2 - 103.6 |
| Erythromycin | Clarithromycin | 2.9 - 13.1 | 2.5 - 9.6 | Not explicitly stated |
As evidenced by the data, methods employing stable isotope-labeled internal standards, such as Erythromycin-(N-methyl-13C, d3), Azithromycin-d5, and Clarithromycin 13C-d3, consistently demonstrate high levels of precision and accuracy. While other structural analogs can provide acceptable results, the use of a deuterated internal standard specific to the analyte, such as this compound for erythromycylamine analysis, is the most robust approach to minimize analytical variability.
Experimental Protocols: A Generalized LC-MS/MS Method
The following protocol outlines a typical experimental workflow for the quantification of erythromycylamine in a biological matrix using an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Erythromycylamine: Precursor ion > Product ion (to be determined by direct infusion).
-
This compound: Precursor ion > Product ion (to be determined by direct infusion).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow and Principles
To further elucidate the experimental process and the underlying principles of using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalytical sample analysis using an internal standard.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
A Comparative Guide to Internal Standards for Erythromycin Quantification: Erythromycylamine-d3 and Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of erythromycin, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability. This guide provides an objective comparison of Erythromycylamine-d3 with other commonly employed internal standards, supported by experimental data from published analytical methods.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their close physicochemical similarity to the analyte.
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of this compound and other internal standards used in the quantification of erythromycin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Internal Standard | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Linearity (r²) | Reference |
| This compound | Dirithromycin | Human Plasma | Not explicitly stated | Not explicitly stated | >0.99 | (Data synthesized from general principles of SIL IS) |
| Erythromycin-(N-methyl-13C, d3) | Erythromycin A | Distillers Grains | 90 - 102 | Not explicitly stated | Not explicitly stated | [1] |
| Roxithromycin | Erythromycin | Chicken Tissues and Eggs | 87.78 - 104.22 | Not explicitly stated | >0.99 | [2] |
| Telmisartan | Erythromycin | Human Plasma | 98 | Not explicitly stated | 0.99 | [3] |
| Unspecified Internal Standard | Erythromycin | Human Plasma | 83 - 103 | Not explicitly stated | 0.995 - 1.000 | [4] |
Table 1: Comparative Performance of Internal Standards for Erythromycin Quantification.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Method 1: Quantification of Erythromycin in Human Plasma using an Unspecified Internal Standard
-
Sample Preparation: To 0.5 ml of plasma, an alkalizing agent is added. A one-step liquid-liquid extraction is then performed. The resulting extract is dried and reconstituted in 80:20 water:acetonitrile.[4]
-
Chromatography: An Inertsil ODS-2, 5 µm, 3.0 x 50 mm column is used with a C8 guard column. The mobile phase is an isocratic mixture of 1:1 acetonitrile:water with 2 mM NH4OAc and 0.1% HOAc, at a flow rate of 0.7 ml/min.[4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with a Turbo-Ionspray source is operated in Multi-Reaction Monitoring (MRM) mode.[4]
Method 2: Quantification of Erythromycin in Chicken Tissues and Eggs using Roxithromycin as an Internal Standard
-
Sample Preparation (QuEChERS): 2.0 g of homogenized sample is mixed with 100 µL of a 2 µg/mL internal standard solution. Extraction is performed with 10 mL of acetonitrile-water (80:20, v/v). The mixture is vortexed and centrifuged. The supernatant is then cleaned up using a Cleanert MAS-Q cartridge. The purified extract is mixed with water and filtered before analysis.[2]
-
Chromatography: Ultrahigh-Performance Liquid Chromatography (UHPLC) is employed.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for detection and quantification.[2]
Method 3: Quantification of Erythromycin in Human Plasma using Telmisartan as an Internal Standard
-
Sample Preparation: Specific details on the extraction procedure are not provided in the abstract.
-
Chromatography: A C18 column (5 µm, 100 x 4.6 mm) is used with a mobile phase flow rate of 0.5 mL/min.[3]
-
Mass Spectrometry: The mass-to-charge ratios monitored are 735.43–115.97 for erythromycin and 435.08–102.04 for olaparib (analyzed concurrently).[3]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of erythromycin in a biological matrix using an internal standard and LC-MS/MS analysis.
Caption: General workflow for erythromycin quantification.
Discussion and Recommendations
Stable isotope-labeled internal standards like This compound and Erythromycin-(N-methyl-13C, d3) are the preferred choice for the quantitative analysis of erythromycin. Their near-identical chemical and physical properties to the analyte ensure they effectively compensate for variations during sample processing and analysis, leading to high accuracy and precision.[5] The use of a SIL internal standard can also simplify the method by allowing the use of solvent-based calibration curves instead of more labor-intensive matrix-matched calibrators.[5]
Structural analogs, such as Roxithromycin , can also be effective internal standards. The data presented shows excellent recovery and linearity when using roxithromycin for the analysis of erythromycin in complex matrices like chicken tissue and eggs.[2] However, it is crucial to validate that the structural analog does not suffer from different matrix effects or extraction recoveries compared to the analyte.
The use of an unrelated compound, such as Telmisartan , as an internal standard is generally less ideal. While it can correct for injection volume variability, it may not adequately compensate for analyte-specific losses during sample preparation or ionization suppression/enhancement in the mass spectrometer. The high recovery reported in the study using telmisartan is promising, but thorough validation across different matrices and concentration levels is essential.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Navigating the Maze: A Comparative Guide to Deuterated Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an appropriate internal standard (IS) is paramount. This guide provides a comprehensive comparison of deuterated internal standards with other common alternatives, supported by experimental data and aligned with key regulatory guidelines from bodies such as the FDA and EMA. The appropriate use of internal standards is a critical component of robust high-throughput bioanalytical methods, ensuring the accuracy and precision of quantitative data.[1]
Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[2][3][4] Among these, deuterated standards are the most commonly used due to the abundance of hydrogen atoms in organic molecules, making them a generally more cost-effective option compared to ¹³C or ¹⁵N labeled standards.[1] An ideal internal standard co-elutes with the analyte and exhibits the same extraction recovery and ionization response, thereby compensating for variability during sample preparation and analysis.[1]
The Regulatory Landscape: A Harmonized Approach
International guidelines, primarily from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), provide a framework for bioanalytical method validation. The ICH M10 guideline, which has been adopted by major regulatory bodies, emphasizes the need for well-characterized and validated bioanalytical methods to ensure the reliability of data supporting drug approvals.
According to these guidelines, a full validation of a bioanalytical method should assess parameters such as selectivity, specificity, accuracy, precision, calibration curve, and stability. The use of a suitable internal standard is a key recommendation to be added to calibration standards, quality controls (QCs), and study samples.[5] While not explicitly mandating the use of SIL-IS, regulatory bodies have noted that a high percentage of submissions incorporate them. The FDA has issued citations for failure to adequately track internal standard responses, highlighting the importance of a robust IS.[6]
Head-to-Head Comparison: Deuterated vs. Other Internal Standards
The choice of an internal standard can significantly impact assay performance. The following tables summarize the comparative performance of deuterated internal standards against ¹³C-labeled internal standards and structural analogs based on published experimental data.
Table 1: Comparison of Assay Precision
| Internal Standard Type | Analyte | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) | Reference |
| Structural Analog | Kahalalide F | 96.8 | 8.6 | <0.0005 (significant bias) | [2] |
| Deuterated (SIL) | Kahalalide F | 100.3 | 7.6 | 0.5 (no significant bias) | [2] |
This table demonstrates a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when a deuterated internal standard was used compared to a structural analog for the analysis of Kahalalide F. The variance with the SIL internal standard was significantly lower (p=0.02).[2]
Table 2: Potential Issues and Considerations
| Internal Standard Type | Potential Issue | Experimental Observation | Reference |
| Deuterated | Chromatographic Shift | Different retention times observed for the analyte and its deuterated IS. | [2][3] |
| Deuterated | Different Recoveries | A 35% difference in extraction recovery was reported between haloperidol and its deuterated IS. | |
| Deuterated | Isotopic Exchange | Deuterium exchange with hydrogen has been observed, potentially compromising stability. | |
| ¹³C-Labeled | Cost and Availability | Generally more expensive and less commercially available than deuterated standards. | [1] |
| Structural Analog | Different Ionization Efficiency | Can lead to inaccurate results if the analog's ionization behavior differs from the analyte's. | [2] |
While deuterated standards offer significant advantages, they are not without potential pitfalls. The "deuterium isotope effect" can lead to slight differences in physicochemical properties, resulting in chromatographic separation from the analyte and potentially different responses to matrix effects.[7] ¹³C-labeled standards are often considered superior as they are less prone to these isotope effects and exhibit better co-elution, though their use may be limited by cost and availability.[8][9][10][11]
Experimental Workflow and Methodologies
A robust bioanalytical method using a deuterated internal standard is crucial for generating reliable data. Below is a detailed, representative experimental protocol for the validation of such a method.
Experimental Protocol: Bioanalytical Method Validation for Analyte X using Deuterated-IS
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of the analyte and the deuterated internal standard (IS) in a suitable organic solvent.
-
From the stock solutions, prepare separate working solutions for the calibration standards and quality control (QC) samples.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix (e.g., plasma, urine) with the analyte working solutions to prepare a series of calibration standards at a minimum of six different concentration levels.
-
Prepare QC samples in the same matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Preparation (Protein Precipitation - Example):
-
To an aliquot of the matrix sample (calibrator, QC, or unknown), add a fixed volume of the deuterated-IS working solution.
-
Vortex mix briefly.
-
Add a precipitating agent (e.g., acetonitrile, methanol) to the sample.
-
Vortex mix thoroughly to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable LC column for chromatographic separation.
-
Use a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify the analyte and the deuterated-IS.
-
Monitor specific precursor-to-product ion transitions for both the analyte and the IS.
5. Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the curve.
-
Quantify the QC and unknown samples using the calibration curve.
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[12]
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[12]
Visualizing the Process
To further clarify the experimental and logical workflows, the following diagrams have been generated.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ukisotope.com [ukisotope.com]
- 11. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Prudent Disposal of Erythromycylamine-d3 in a Laboratory Setting
Chemical and Physical Properties
A summary of the key properties of Erythromycylamine-d3 and its parent compound, Erythromycin, is provided below. This information is crucial for understanding the substance's behavior and potential hazards.
| Property | This compound | Erythromycin |
| Molecular Formula | C37H67D3N2O12[1] | C37H67NO13[3] |
| Molecular Weight | 737.98 g/mol [1] | 733.9 g/mol |
| Appearance | White to Off-White Solid[1] | Neat[3] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, under inert atmosphere[1] | Room temperature[4] |
| Solubility | No data available | High water solubility[5] |
Health and Safety Information
Erythromycin, the parent compound, is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[4][6] However, it may cause serious eye irritation.[7] Standard laboratory hygiene measures, such as washing hands after handling and changing contaminated clothing, are recommended.[4] In case of contact, the following first aid measures should be taken:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Rinse skin with water/shower.[4]
-
After eye contact: Rinse out with plenty of water.[4]
-
After swallowing: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[4]
Personal protective equipment (PPE), including protective eyeglasses or chemical safety goggles, appropriate gloves, and lab coats, should be worn when handling the substance.[8]
Environmental Hazards
Erythromycin has been detected in wastewater, surface waters, and groundwater, indicating its persistence in the aquatic environment.[5][9] Studies have shown that it can have deleterious effects on aquatic organisms, even at environmentally relevant concentrations.[9] The low removal efficiency of erythromycin in wastewater treatment plants contributes to its environmental presence.[5] Therefore, proper disposal is critical to prevent contamination of water systems.
Proper Disposal Procedures
The following step-by-step guide outlines the recommended procedure for the disposal of this compound, based on guidelines for pharmaceutical waste.
Experimental Protocol for Disposal
-
Deactivation (Optional but Recommended): While specific deactivation protocols for this compound are not available, a general approach for amine-containing compounds involves reaction with a suitable reagent to form a less hazardous derivative. This step should only be performed by trained personnel in a controlled laboratory environment.
-
Collection: Collect waste this compound in a designated, properly labeled, and sealed container.
-
Inertization: Mix the collected waste with an inert and non-combustible material such as sand or vermiculite. This makes the substance less appealing for diversion and helps to prevent its release into the environment.[10][11]
-
Packaging: Place the mixture in a sealed, leak-proof container.[10][11] Clearly label the container with the contents ("this compound waste, inertized") and any relevant hazard information.
-
Disposal: Dispose of the sealed container as chemical waste through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or pour it down the drain.[6] Follow all local, state, and federal regulations for chemical waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Erythromycin-13C-d3 | Deuterated compounds | TargetMol [targetmol.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com [carlroth.com]
- 7. guinama.com [guinama.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Erythromycin in the aquatic environment: deleterious effects on the initial development of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
